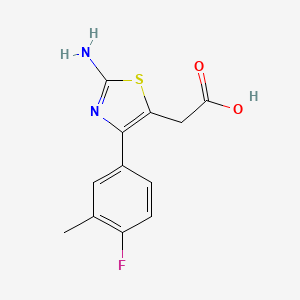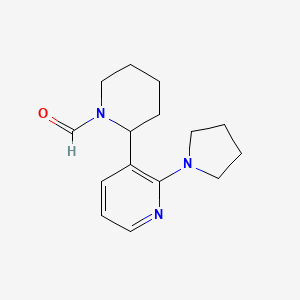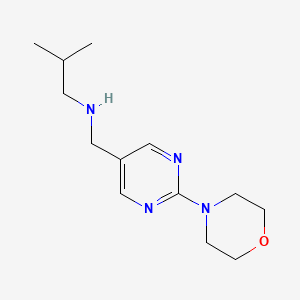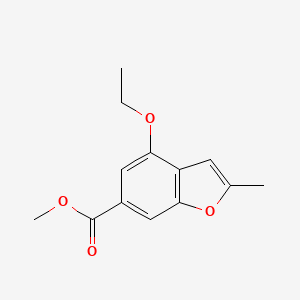
2-Bromo-6-(1H-pyrrol-2-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(1H-pyrrol-2-YL)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(1H-pyrrol-2-YL)pyridine typically involves the bromination of 6-(1H-pyrrol-2-YL)pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(1H-pyrrol-2-YL)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as the solvent.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds, which are valuable in the synthesis of pharmaceuticals and organic materials.
Scientific Research Applications
2-Bromo-6-(1H-pyrrol-2-YL)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1H-pyrrol-2-YL)pyridine is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, including enzymes and receptors. The pyridine and pyrrole rings may facilitate binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
- 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- 2-Bromo-5-(1H-pyrrol-1-yl)pyridine
- 2-(1H-pyrrol-1-yl)pyridine
Comparison: 2-Bromo-6-(1H-pyrrol-2-YL)pyridine is unique due to the specific positioning of the bromine atom and the pyrrole ring. This positioning can influence its reactivity and biological activity compared to similar compounds. For example, the presence of the bromine atom at the 2-position can make it more reactive in substitution and coupling reactions .
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
2-bromo-6-(1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C9H7BrN2/c10-9-5-1-3-8(12-9)7-4-2-6-11-7/h1-6,11H |
InChI Key |
XFQHLOXMKFRLCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11811711.png)
![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11811716.png)
![(R)-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11811719.png)








